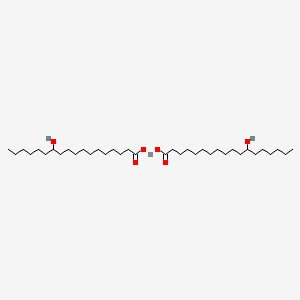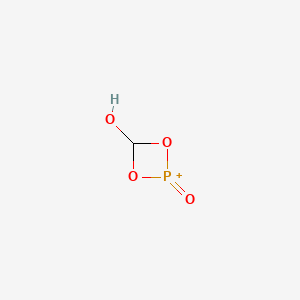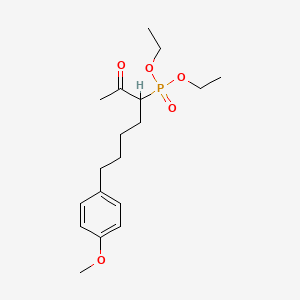
Ammonium 3-hydroxy-5-methylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 3-hydroxy-5-methylbenzenesulphonate is an organic compound with the chemical formula C7H11NO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-hydroxy-5-methylbenzenesulphonate typically involves the sulfonation of 3-hydroxy-5-methylbenzene. The process begins with the nitration of toluene to produce 3-nitrotoluene, followed by reduction to obtain 3-aminotoluene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 3-amino-5-methylbenzenesulfonic acid. Finally, the amino group is replaced with a hydroxyl group through a diazotization reaction, followed by hydrolysis to produce 3-hydroxy-5-methylbenzenesulfonic acid. The ammonium salt is formed by neutralizing the acid with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 3-hydroxy-5-methylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 3-hydroxy-5-methylbenzaldehyde.
Reduction: 3-amino-5-methylbenzenesulfonic acid.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium 3-hydroxy-5-methylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium 3-hydroxy-5-methylbenzenesulphonate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Ammonium 3-hydroxy-5-methylbenzenesulphonate can be compared with other similar compounds, such as:
Ammonium 4-hydroxybenzenesulphonate: Lacks the methyl group, leading to different chemical properties and reactivity.
Ammonium 3-hydroxybenzenesulphonate: Lacks the methyl group at the 5-position, resulting in different steric and electronic effects.
Ammonium 5-methylbenzenesulphonate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
97404-11-0 |
|---|---|
Formule moléculaire |
C7H11NO4S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
azanium;3-hydroxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
Clé InChI |
MEEPLHRCZWVNGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)



![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)



